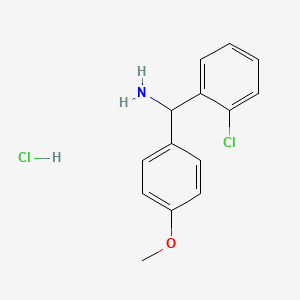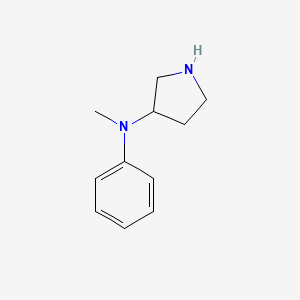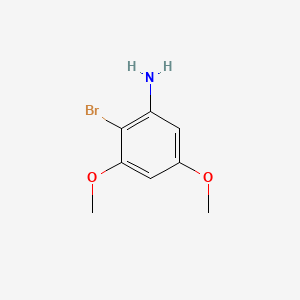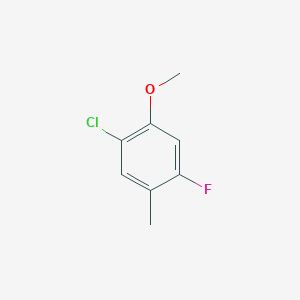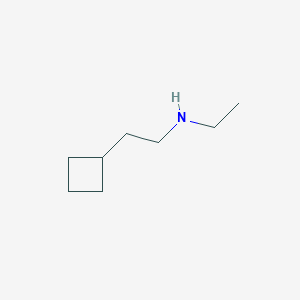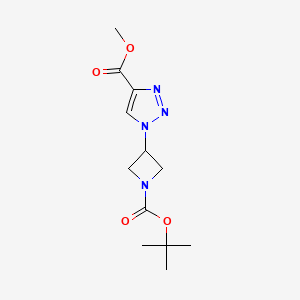
1-(tert-butoxycarbonyl)azétidin-3-yl)-1H-1,2,3-triazole-4-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C12H18N4O4 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acide aminé hétérocyclique
Ce composé est un acide aminé hétérocyclique nouvellement fonctionnalisé . Il a été obtenu par cycloaddition [3+2] . La structure du nouveau 1,3-sélénazole a été confirmée par des expériences spectroscopiques RMN 1H, 13C, 15N et 77Se détaillées, HRMS et analyse élémentaire .
Développement de PROTAC
Le composé est utile en tant que lieur rigide dans le développement de PROTAC (Protéolyse Targeting Chimeras) pour la dégradation ciblée des protéines . L'incorporation de la rigidité dans la région de liaison des dégradeurs de protéines bifonctionnels peut avoir un impact sur l'orientation 3D du dégradeur et donc sur la formation du complexe ternaire .
Conjugués chimiques
Il peut également être utilisé dans le développement de conjugués chimiques . Ce sont des composés qui combinent deux ou plusieurs pharmacophores en une seule molécule, ce qui peut conduire à des effets thérapeutiques améliorés.
Propriétés antimicrobiennes
Des composés dérivés de 1,2,4-triazoles, qui comprennent ce composé, se sont avérés avoir des propriétés antimicrobiennes .
Propriétés antibactériennes
Ces composés présentent également des propriétés antibactériennes , ce qui les rend potentiellement utiles dans le traitement des infections bactériennes.
Agents antifongiques
Ils ont été utilisés comme agents antifongiques humains , qui peuvent être utilisés pour traiter les infections fongiques chez l'homme.
Agents anticancéreux
Ces composés ont été explorés comme agents anticancéreux , offrant potentiellement de nouvelles voies pour le traitement du cancer.
Utilisations agricoles
Dans le domaine de l'agriculture, ces composés ont été utilisés comme fongicides, herbicides et insecticides puissants .
Mécanisme D'action
Target of Action
Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is primarily used as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and the E3 ubiquitin ligase . The rigidity of the linker, provided by Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate, can impact the 3D orientation of the degrader and thus the formation of this ternary complex .
Biochemical Pathways
The biochemical pathways affected by Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate are those involving the target proteins. By tagging these proteins for degradation, the compound can disrupt the pathways in which they are involved . The downstream effects of this disruption would depend on the specific roles of the target proteins.
Result of Action
The molecular and cellular effects of Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate’s action would be the degradation of the target proteins . This could result in a variety of effects, depending on the functions of these proteins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate. For example, the compound should be stored at a temperature of 2-8°C . Other factors, such as pH and the presence of other chemicals, could also potentially affect the compound’s action.
Propriétés
IUPAC Name |
methyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(18)15-5-8(6-15)16-7-9(13-14-16)10(17)19-4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYBCCGNZVZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


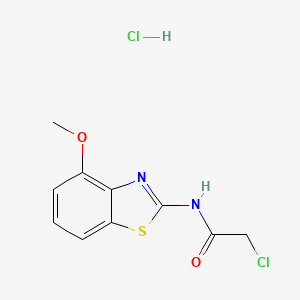
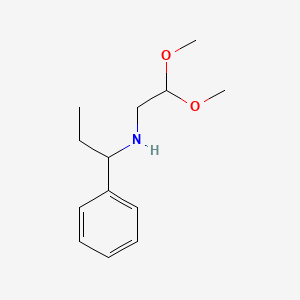

![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)
![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)
